molecular formula C10H19BrO B14278450 1-Bromo-8-(ethenyloxy)octane CAS No. 136039-68-4

1-Bromo-8-(ethenyloxy)octane

Cat. No.: B14278450
CAS No.: 136039-68-4
M. Wt: 235.16 g/mol
InChI Key: VAWFPAKBOOQQOK-UHFFFAOYSA-N
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Description

1-Bromo-8-(ethenyloxy)octane is an organic compound with the molecular formula C10H19BrO. It is a brominated ether, characterized by the presence of a bromine atom and an ethenyloxy group attached to an octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-(ethenyloxy)octane can be synthesized through a multi-step process. One common method involves the bromination of 8-octanol to form 8-bromo-1-octanol, followed by the reaction with an ethenyloxy group. The bromination step typically uses reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-(ethenyloxy)octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, alcohols, and amines depending on the nucleophile used.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound are obtained.

Scientific Research Applications

1-Bromo-8-(ethenyloxy)octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-(ethenyloxy)octane involves its reactivity as a brominated ether. The bromine atom can participate in nucleophilic substitution reactions, while the ethenyloxy group can undergo various transformations. The molecular targets and pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

136039-68-4

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-8-ethenoxyoctane

InChI

InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9-11/h2H,1,3-10H2

InChI Key

VAWFPAKBOOQQOK-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCCCCCBr

Origin of Product

United States

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